REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][cH:6][n:7]1.[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH2:32]([O:33][CH2:34][CH3:35])[CH3:36].[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Cl:19][c:20]1[c:21]([CH:22]=[O:23])[cH:24][cH:25][c:26]([N+:28](=[O:29])[O-:30])[cH:27]1.[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1.[OH2:31]>>[c:2]1([CH:22]([c:21]2[c:20]([Cl:19])[cH:27][c:26]([N+:28](=[O:29])[O-:30])[cH:25][cH:24]2)[OH:23])[cH:3][cH:4][cH:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc([N+](=O)[O-])cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(C(O)c2ccccn2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |